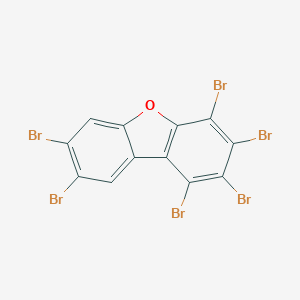

1,2,3,4,7,8-Hexabromodibenzofuran

Descripción general

Descripción

1,2,3,4,7,8-Hexabromodibenzofuran (HBDF) is a highly toxic and persistent environmental pollutant that belongs to the family of polybrominated dibenzofurans (PBDFs). It is a byproduct of various industrial processes, such as waste incineration, and is known to be harmful to human health and the environment.

Mecanismo De Acción

The mechanism of action of 1,2,3,4,7,8-Hexabromodibenzofuran is not fully understood, but it is believed to act as an endocrine disruptor by interfering with the normal functioning of hormones in the body. 1,2,3,4,7,8-Hexabromodibenzofuran has been shown to bind to the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER), which are involved in regulating various physiological processes. The binding of 1,2,3,4,7,8-Hexabromodibenzofuran to these receptors can lead to the activation or inhibition of downstream signaling pathways, resulting in adverse effects on the body.

Efectos Bioquímicos Y Fisiológicos

1,2,3,4,7,8-Hexabromodibenzofuran has been shown to have a wide range of biochemical and physiological effects on humans and animals. It can cause developmental and reproductive abnormalities, immune dysfunction, neurotoxicity, and carcinogenicity. 1,2,3,4,7,8-Hexabromodibenzofuran has been linked to various health problems, such as thyroid dysfunction, liver damage, and cancer. The exact mechanisms by which 1,2,3,4,7,8-Hexabromodibenzofuran exerts its toxic effects are still under investigation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,2,3,4,7,8-Hexabromodibenzofuran is a useful compound for studying the toxicity and environmental fate of PBDFs. It has a high degree of persistence and bioaccumulation potential, which makes it a good indicator of environmental contamination. However, the use of 1,2,3,4,7,8-Hexabromodibenzofuran in lab experiments has some limitations. It is a highly toxic and hazardous substance, and its handling and disposal require special precautions. Moreover, the availability of 1,2,3,4,7,8-Hexabromodibenzofuran is limited, and its synthesis is complex and expensive.

Direcciones Futuras

There are several future directions for research on 1,2,3,4,7,8-Hexabromodibenzofuran. One area of focus is the development of more efficient and cost-effective synthesis methods for 1,2,3,4,7,8-Hexabromodibenzofuran and other PBDFs. Another area of research is the identification of the transformation pathways and degradation products of 1,2,3,4,7,8-Hexabromodibenzofuran in the environment. This will help in understanding the fate and transport of 1,2,3,4,7,8-Hexabromodibenzofuran and its potential impact on human health and the environment. Additionally, more studies are needed to elucidate the mechanism of action of 1,2,3,4,7,8-Hexabromodibenzofuran and its effects on the endocrine system. This will aid in the development of effective strategies for mitigating the adverse effects of 1,2,3,4,7,8-Hexabromodibenzofuran on human and animal health.

Métodos De Síntesis

1,2,3,4,7,8-Hexabromodibenzofuran is synthesized through the bromination of dibenzofuran, which is a polycyclic aromatic hydrocarbon. The reaction is typically carried out using bromine or hydrogen bromide as the brominating agent in the presence of a catalyst, such as iron or copper. The yield of 1,2,3,4,7,8-Hexabromodibenzofuran is influenced by various factors, such as the reaction temperature, time, and concentration of the reactants.

Aplicaciones Científicas De Investigación

1,2,3,4,7,8-Hexabromodibenzofuran has been extensively studied in the field of environmental science due to its persistence and toxicity. It is used as a model compound for studying the fate and transport of PBDFs in the environment. Researchers have investigated the sources, distribution, and accumulation of 1,2,3,4,7,8-Hexabromodibenzofuran in various environmental matrices, such as soil, sediment, and biota. They have also studied the transformation pathways and degradation products of 1,2,3,4,7,8-Hexabromodibenzofuran under different environmental conditions.

Propiedades

IUPAC Name |

1,2,3,4,7,8-hexabromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHGKVWEQHQGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br6O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073861 | |

| Record name | 1,2,3,4,7,8-Hexabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,7,8-Hexabromodibenzofuran | |

CAS RN |

129880-08-6 | |

| Record name | Dibenzofuran, 1,2,3,4,7,8-hexabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129880086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,7,8-Hexabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B160425.png)